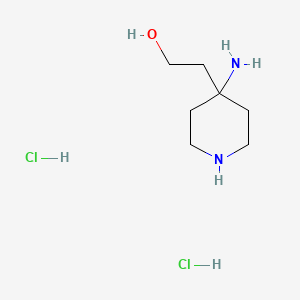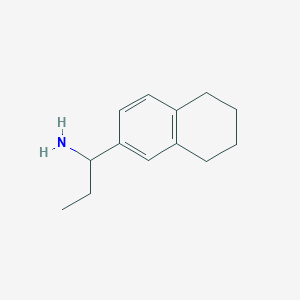
1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-propylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Biological Activities
Research into naphthalimide compounds, which share a structural relation with 1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-propylamine, highlights their significant potential in medicinal applications. These compounds exhibit extensive biological activities, including anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant properties. Their planar structure allows for interactions with biological macromolecules like DNA, enzymes, and receptors, offering a broad spectrum of medicinal applications. Naphthalimide derivatives have entered clinical trials as anticancer agents, and their development as potential drugs for various diseases is actively expanding. Additionally, they serve as artificial ion receptors, fluorescent probes, and cell imaging agents, demonstrating their versatility in detecting ions, understanding biological processes, and determining pharmacological properties (Gong et al., 2016).
Environmental and Analytical Chemistry
The analysis and environmental behavior of naphthalene derivatives, including polychlorinated naphthalenes (PCNs), have been extensively reviewed. These compounds are pollutants of great concern due to their toxicity, persistence, bioaccumulation, and potential for long-range transport. Research underscores the need for continuous monitoring of these compounds in the environment, emphasizing their significance in environmental chemistry and public health. Analytical methods for evaluating PCNs in various samples and their occurrence in human and environmental matrices have been explored, indicating the critical role of analytical chemistry in addressing environmental pollution and exposure risks (Agunbiade et al., 2020).
Biodegradation of Aromatic Compounds
The microbial biodegradation of polycyclic aromatic hydrocarbons (PAHs), including naphthalene and its derivatives, is a crucial area of research. This process represents a major mechanism for the ecological recovery of PAH-contaminated sites. Studies have provided insights into the genetic regulation of naphthalene degradation pathways, highlighting the role of microbes in transforming or metabolizing PAH pollutants. Understanding the mechanisms of microbial PAH catabolism can facilitate the development of new methods to enhance the bioremediation of contaminated sites (Peng et al., 2008).
Fluorescence Spectroscopy
Research into the fluorescence spectroscopy of naphthalene molecules, including cold and warm conditions, contributes to our understanding of vibrational assignments and the behavior of such compounds under different temperatures. This research is pertinent to the study of this compound, as it aids in the identification of spectral features and the interpretation of molecular dynamics and interactions. The spectroscopic analysis of naphthalene and its isotopologues provides valuable data for the development of new applications in chemical sensing and molecular imaging (Behlen et al., 1981).
Eigenschaften
IUPAC Name |
1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h7-9,13H,2-6,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSMNFDLNTZOCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC2=C(CCCC2)C=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2691675.png)

![[5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B2691678.png)
![6-chloro-N-{3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}pyridine-3-sulfonamide](/img/structure/B2691679.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2691683.png)
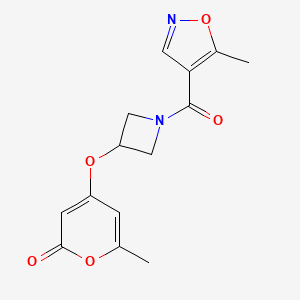
![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2691685.png)
![(1S,3'E,3a'S,6'R,8'S)-3'-Butylidene-8'-propyl-5',6,6',7-tetrahydro-3H,3'H-spiro[2-benzofuran-1,9'-[3a,6]ethano[2]benzofuran]-1',3(4'H)-dione](/img/structure/B2691686.png)
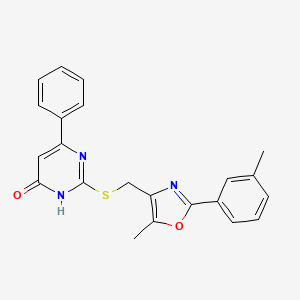
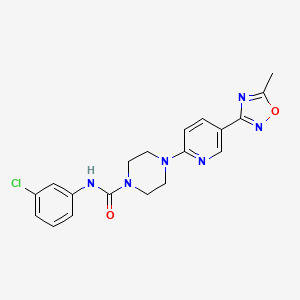
![4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2691692.png)

